molecular formula C17H11NO3S B2666361 3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one CAS No. 300557-00-0

3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one

Cat. No.: B2666361
CAS No.: 300557-00-0
M. Wt: 309.34
InChI Key: VVULCOZXXYCCBI-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one is a heterocyclic compound that combines the structural features of benzothiazole and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one typically involves the condensation of 2-aminobenzenethiol with an appropriate chromenone derivative. One common method is the Knoevenagel condensation reaction, where 2-aminobenzenethiol reacts with an aromatic aldehyde in the presence of a base such as piperidine in ethanol solvent . Another method involves the cyclization of thioamide or carbon dioxide with chromenone derivatives .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous for large-scale synthesis due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one is unique due to its dual structural features of benzothiazole and chromenone, which confer a broad spectrum of biological activities and synthetic versatility. This makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3S/c1-20-13-7-4-5-10-9-11(17(19)21-15(10)13)16-18-12-6-2-3-8-14(12)22-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVULCOZXXYCCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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